molecular formula C10H10N2S B2858546 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 34117-49-2

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No.: B2858546
CAS No.: 34117-49-2
M. Wt: 190.26
InChI Key: PKEIUWCFINHFOC-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiazine and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation, benzylation, or bromoalkylation of benzimidazole-thione, followed by intramolecular cyclization to form the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with the synthesis of bacterial cell walls or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Thiazino[3,2-a]benzimidazole: A closely related compound with similar structural features.

Uniqueness

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEIUWCFINHFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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